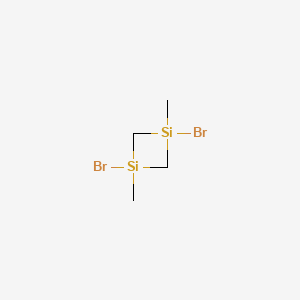![molecular formula C12H18 B14546068 Spiro[2.9]dodeca-7,11-diene CAS No. 62108-42-3](/img/structure/B14546068.png)
Spiro[2.9]dodeca-7,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[29]dodeca-7,11-diene is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.9]dodeca-7,11-diene typically involves cyclization reactions. One common method is the Diels-Alder cycloaddition reaction, which forms the spirocyclic structure through a [4+2] cycloaddition process. This reaction requires a diene and a dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis is also prevalent in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.9]dodeca-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction may produce spirocyclic hydrocarbons .
Scientific Research Applications
Spiro[2.9]dodeca-7,11-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Mechanism of Action
The mechanism of action of spiro[2.9]dodeca-7,11-diene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
11,11-Dimethyl-spiro[2.9]dodeca-3,7-diene: This compound has a similar spirocyclic structure but with additional methyl groups, which can affect its chemical properties and reactivity.
Spiro[5.5]undeca ring system: Another spirocyclic compound with a different ring size and structure, used in kinase inhibitor research.
Properties
CAS No. |
62108-42-3 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
spiro[2.9]dodeca-7,11-diene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-12(10-11-12)9-7-5-3-1/h1-2,7,9H,3-6,8,10-11H2 |
InChI Key |
GVEKWQHHJJCOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
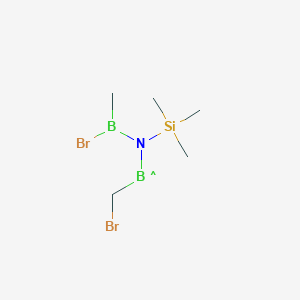
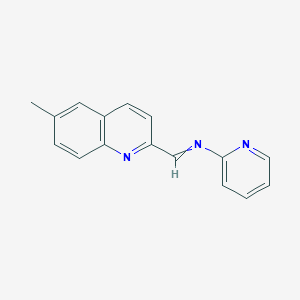
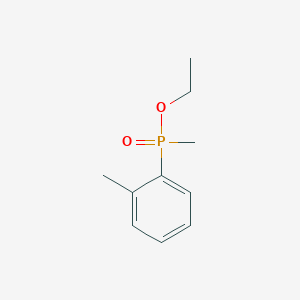
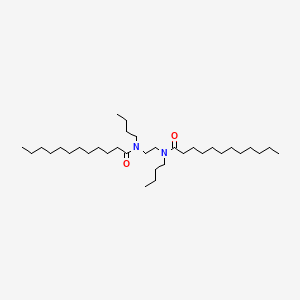
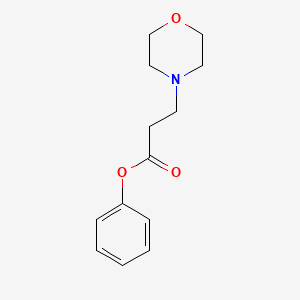
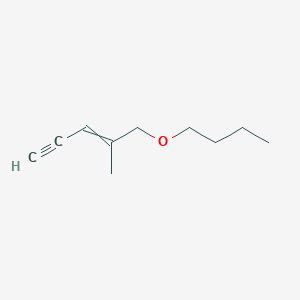
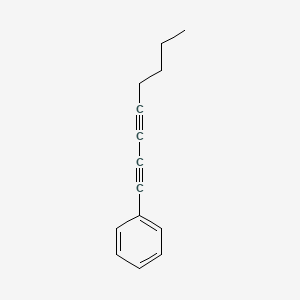
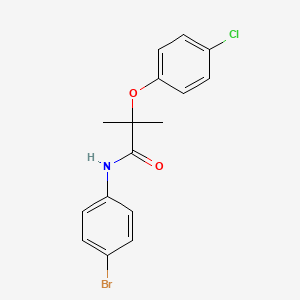
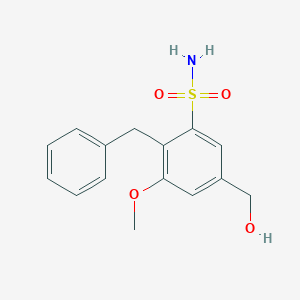
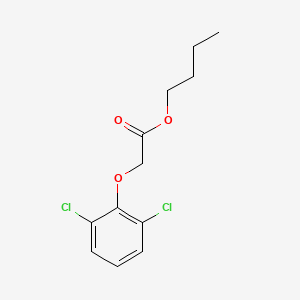
![2-tert-Butylpyrazolo[1,5-a]azocine](/img/structure/B14546052.png)
![[(Methylphosphoryl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14546053.png)
